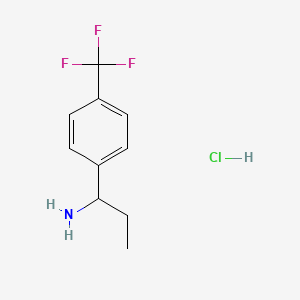

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

CAS No.: 1864059-89-1

Cat. No.: VC2724089

Molecular Formula: C10H13ClF3N

Molecular Weight: 239.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864059-89-1 |

|---|---|

| Molecular Formula | C10H13ClF3N |

| Molecular Weight | 239.66 g/mol |

| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H |

| Standard InChI Key | ABYUHMWSIOTQKT-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl |

| Canonical SMILES | CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride exists in both (R) and (S) enantiomeric forms, each with distinct chemical identifiers. The table below summarizes the key identification parameters of this compound:

| Parameter | Details |

|---|---|

| IUPAC Name | (1S)-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride (S-enantiomer) or (1R)-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride (R-enantiomer) |

| Molecular Formula | C₁₀H₁₃ClF₃N |

| Molecular Weight | 239.67 g/mol |

| CAS Number | 1391577-80-2 (S-enantiomer), 856563-00-3 (R-enantiomer), 1864059-89-1 (racemic mixture) |

| Synonyms | 1-[4-(TRIFLUOROMETHYL)PHENYL]PROPYLAMINE HYDROCHLORIDE |

The compound consists of a propan-1-amine backbone attached to a 4-(trifluoromethyl)phenyl group, with the amine group positioned at the 1-position of the propane chain. The hydrochloride salt is formed through the protonation of the amine nitrogen, with the chloride ion serving as the counterion .

Structural Features

The central structural features of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride include:

-

A 4-(trifluoromethyl)phenyl group, which provides enhanced lipophilicity and metabolic stability

-

A chiral carbon at the 1-position of the propane chain, resulting in two possible enantiomers

-

A primary amine group that forms the salt with hydrochloride

-

The trifluoromethyl (CF₃) group at the para position of the phenyl ring, which significantly influences the electronic properties of the molecule

This structure can be represented by the SMILES notation: CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl for the compound, with specific stereochemical designations for the respective enantiomers .

Stereochemistry

The compound features a stereogenic center at the carbon bearing the amine group, resulting in two distinct enantiomers:

-

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride (CAS: 1391577-80-2)

-

(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride (CAS: 856563-00-3)

These enantiomers are distinguished in chemical notations through specific InChI keys and stereochemical descriptors in SMILES strings. The (S)-enantiomer has the InChIKey ABYUHMWSIOTQKT-FVGYRXGTSA-N, while the (R)-enantiomer is identified by ABYUHMWSIOTQKT-SBSPUUFOSA-N .

Physical and Chemical Properties

Physical Properties

The physical properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride are summarized below:

| Property | Value |

|---|---|

| Physical State | Solid (at standard conditions) |

| Molecular Weight | 239.67 g/mol |

| Exact Mass | 239.0689 g/mol |

| Solubility | Soluble in polar organic solvents (methanol, ethanol, DMSO) |

| Melting Point | Not specifically reported in available data |

| Boiling Point | Not specifically reported in available data |

The presence of the trifluoromethyl group significantly impacts the compound's physical properties, particularly by increasing its lipophilicity compared to non-fluorinated analogs .

Chemical Properties

The chemical behavior of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is characterized by:

-

Basic properties due to the primary amine group

-

Enhanced stability compared to non-fluorinated analogues, attributed to the trifluoromethyl substituent

-

Ability to form salts with various acids, with the hydrochloride being the most common salt form

-

Potential for hydrogen bonding through the amine group

-

Electron-withdrawing effects of the trifluoromethyl group, which influences the electron density distribution across the molecule

The compound's reactivity profile is significantly influenced by the presence of the trifluoromethyl group, which enhances metabolic stability by resisting oxidative degradation, a feature commonly exploited in pharmaceutical development .

Applications and Research Significance

Pharmaceutical Applications

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride has significant relevance in pharmaceutical research:

-

Structural relationship to cinacalcet: The compound shares structural similarities with cinacalcet hydrochloride, a calcimimetic medication used in the treatment of hyperparathyroidism. It may serve as an intermediate or structural analog in the development of related therapeutic agents .

-

Potential applications in drug development: Compounds containing the trifluoromethyl group are extensively utilized in medicinal chemistry due to their enhanced metabolic stability and lipophilicity, which can improve bioavailability and pharmacokinetic profiles of drug candidates .

-

Role as a synthetic intermediate: The compound may serve as a key building block in the synthesis of more complex pharmaceutical entities, particularly those targeting calcium-sensing receptor-related conditions .

Research Applications

Beyond pharmaceutical development, 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride has potential applications in:

-

Chemical research: As a model compound for studying structure-activity relationships in fluorinated amines

-

Development of fluorinated materials: Contributing to the synthesis of specialty chemicals with unique physical properties

-

Analytical standards: Serving as a reference standard for related compounds in pharmaceutical analysis

The compound is commercially available for research purposes, with pricing typically ranging from approximately 260€ for 100mg to 900€ for 1g, indicating its value in specialized research applications .

Analytical Characterization

Spectroscopic Identification

The analytical characterization of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for aromatic protons (δ 7.0-8.0 ppm), methine proton adjacent to the amine group, methylene and methyl protons of the propyl chain

-

¹⁹F NMR: Would display a signal characteristic of the trifluoromethyl group

-

¹³C NMR: Would show distinct signals for the carbon atoms, including the trifluoromethyl carbon and the chiral carbon

-

-

Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), C-F stretching (1000-1400 cm⁻¹), and aromatic C=C stretching (1400-1600 cm⁻¹)

-

Mass Spectrometry: Would show a molecular ion peak corresponding to the free base (m/z 203) and fragments characteristic of the trifluoromethyl phenyl moiety

Chromatographic Methods

High-performance liquid chromatography (HPLC) with appropriate detection methods can be employed for the quantitative determination of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, particularly for enantiomeric purity assessment using chiral stationary phases .

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds merit comparison with 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride:

| Compound | Key Structural Difference | CAS Number | Molecular Weight |

|---|---|---|---|

| 1-(4-(Trifluoromethyl)phenyl)propan-1-amine (free base) | Lacks HCl salt | 885276-54-0 | 203.20 g/mol |

| 3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride | Amine at 3-position instead of 1-position | 101488-61-3 | 239.66 g/mol |

| 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride | Trifluoromethyl at meta position | N/A | 239.67 g/mol |

| (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride (Cinacalcet hydrochloride) | Additional naphthyl ethyl group | 1428118-39-1 | 393.88 g/mol |

This comparison highlights the structural variations that can significantly impact the chemical, physical, and biological properties of these related compounds .

Functional Significance of Structural Variations

The position of the amine group and trifluoromethyl substituent significantly influences the compound's properties:

-

Position of the amine group (1-position vs. 3-position): Affects the basicity, steric environment, and hydrogen bonding capabilities

-

Position of the trifluoromethyl group (para vs. meta): Influences electronic distribution, lipophilicity, and potential biological interactions

-

Stereochemistry (R vs. S enantiomer): Can dramatically impact biological activity, particularly in drug development contexts where stereospecific receptor interactions are critical

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume